3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound that has garnered significant attention in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, beginning with the preparation of key intermediates. The process often includes the following general steps:
Formation of the pyrazole core: : This step generally involves cyclization reactions utilizing appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: : This involves alkylation or cyclopropanation reactions using cyclopropyl halides or related reagents.
Functionalization with difluoromethoxy and methoxy groups: : These steps involve electrophilic aromatic substitution or similar reactions to introduce these groups onto the phenyl ring.
Methylation and trifluoromethylation: : Finally, methylation and trifluoromethylation reactions are carried out using reagents such as methyl iodide and trifluoromethyl sulfonate respectively.
Industrial Production Methods
In industrial settings, the synthesis may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and employing catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can occur at different positions, particularly at the nitro and carbonyl groups, using common reducing agents like lithium aluminium hydride (LAH).
Substitution: : The compound can participate in substitution reactions, where specific groups are replaced by others, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: : Halogenation with halides like bromine or chlorine, and subsequent nucleophilic substitution.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions employed. For example, oxidation might yield carboxylic acids, reduction could produce corresponding alcohols or amines, and substitution reactions could introduce various functional groups.
Scientific Research Applications
This compound finds application in several fields due to its unique chemical properties:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interaction with biological molecules and pathways.
Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: : Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects through specific molecular interactions. The difluoromethoxy and trifluoromethyl groups are known to play crucial roles in binding affinity and specificity to biological targets, potentially modulating enzymatic activities or receptor functions.
Comparison with Similar Compounds
Similar compounds include:
3-cyclopropyl-6-(phenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the methoxy and difluoromethoxy groups, which may alter its reactivity and binding properties.
4-cyclopropyl-6-[4-(difluoromethoxy)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Structural isomer with differences in functional group positioning, affecting its reactivity and biological activity.
6-cyclopropyl-1-methyl-3-(phenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: : Another related compound with different substituent positions that influences its chemical behavior and applications.
This compound stands out due to its specific arrangement of functional groups that confer unique chemical and biological properties, making it a valuable subject of study in scientific research.
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F5N3O2/c1-27-17-15(16(26-27)9-3-4-9)11(19(22,23)24)8-12(25-17)10-5-6-13(29-18(20)21)14(7-10)28-2/h5-9,18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUJBJTSNGMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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